![molecular formula C12H12N2O2 B2645326 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1197631-29-0](/img/structure/B2645326.png)
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles can generally be synthesized through the reaction of alpha,beta-unsaturated carbonyl compounds with hydrazine . Another common method involves the reaction of 1,3-diketones with hydrazine .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . They can also undergo Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as solubility, melting point, and boiling point would be influenced by factors like the presence of the polar carboxylic acid group and the nonpolar methyl groups .Scientific Research Applications
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, demonstrating characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes are selectively sensitive to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors for detecting these chemicals (Shi et al., 2015).
Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, which includes compounds synthesized from (3,4-dimethylphenyl) hydrazaine hydrochloride, possess fluorescence properties in the blue region of the visible spectrum. These properties were studied using UV-Vis and emission spectroscopy, indicating their potential application in fluorescent materials and sensors (Hasan et al., 2011).
Chemical Synthesis and Structural Analysis
Complexes and polymers derived from compounds structurally similar to 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid have been synthesized and analyzed for their structural properties. These studies often focus on the potential applications of these materials in catalysis, materials science, and organic synthesis. For instance, compounds have been developed as chemical hybridizing agents in agriculture and as components in coordination polymers with multifunctional properties, including magnetic behavior and dye degradation capabilities (Beck et al., 1988; Roy et al., 2018).
Future Directions
The future directions for this compound would depend on its potential applications. Pyrazoles are a focus of research in various fields, including medicinal chemistry, due to their wide range of biological activities. They are also used in the synthesis of various polymers and in the development of new materials .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBOPQBGJBTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
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